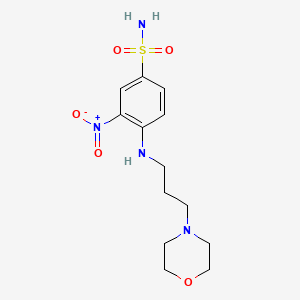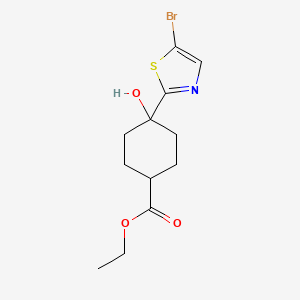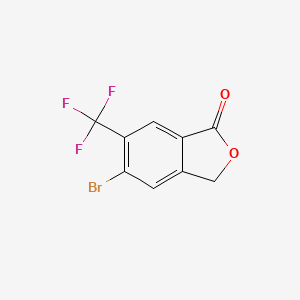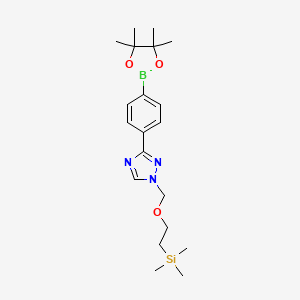
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide
概要
説明
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(3-morpholin-4-ylpropylamino)-3-aminobenzenesulfonamide.
Reduction: Formation of 4-(3-morpholin-4-ylpropylamino)-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 3-(3-morpholin-4-ylpropylamino)propanenitrile
- N-(3-Aminopropyl)morpholine
- 2-bromo-3-(morpholin-4-yl)propionic acid esters
Uniqueness
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
特性
分子式 |
C13H20N4O5S |
|---|---|
分子量 |
344.39 g/mol |
IUPAC名 |
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H20N4O5S/c14-23(20,21)11-2-3-12(13(10-11)17(18)19)15-4-1-5-16-6-8-22-9-7-16/h2-3,10,15H,1,4-9H2,(H2,14,20,21) |
InChIキー |
SPGOISWFWXZIIH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(tert-Butylcarbamoyl)oxy]acetamide](/img/structure/B8586681.png)

![N-(5-(3,3-Dimethylbut-1-ynyl)thiophen-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8586692.png)


![[4-(4-Azidobutyl)phenyl]acetic acid](/img/structure/B8586713.png)


![methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B8586736.png)

![Propanedinitrile, [amino(dimethylamino)methylene]-](/img/structure/B8586750.png)

![6-bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8586753.png)

